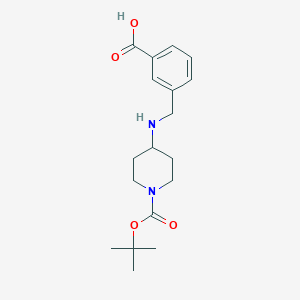

3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid

Description

3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid is a compound that belongs to the class of 4-aryl piperidines. It is commonly used as a semi-flexible linker in the development of PROTAC® (Proteolysis Targeting Chimeras) for targeted protein degradation. This compound plays a crucial role in optimizing the 3D orientation of bifunctional protein degraders, thereby enhancing their drug-like properties .

Properties

IUPAC Name |

3-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)20-9-7-15(8-10-20)19-12-13-5-4-6-14(11-13)16(21)22/h4-6,11,15,19H,7-10,12H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHGENRHPXRVRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials and reagents.

Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amine functionality during subsequent reactions.

Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is attached to the piperidine ring through a coupling reaction, often facilitated by a coupling reagent such as EDCI or DCC.

Deprotection of the Boc Group: The Boc group is removed under acidic conditions to yield the final product

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and process intensification techniques can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a linker in the development of PROTAC® degraders

Biology: Employed in the study of protein-protein interactions and the development of targeted protein degradation strategies

Medicine: Investigated for its potential therapeutic applications in diseases where targeted protein degradation is beneficial

Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid involves its role as a linker in PROTAC® degraders. The compound facilitates the formation of a ternary complex between the target protein, the degrader, and the E3 ubiquitin ligase. This complex promotes the ubiquitination and subsequent proteasomal degradation of the target protein, thereby reducing its levels within the cell .

Comparison with Similar Compounds

Similar Compounds

- 2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid

- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate

- 2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid

- 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid .

Uniqueness

What sets 3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid apart from similar compounds is its specific structure that provides an optimal balance of flexibility and rigidity. This unique property enhances its effectiveness as a linker in PROTAC® degraders, making it a valuable tool in targeted protein degradation research .

Biological Activity

3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid, commonly referred to as Boc-piperidine benzoic acid, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound serves as a critical building block in the development of targeted protein degradation strategies, notably through PROTAC (Proteolysis Targeting Chimeras) technology.

Chemical Structure and Properties

The molecular formula of this compound is C18H26N2O4, with a molecular weight of approximately 334.416 g/mol. The compound features a benzoic acid moiety linked to a piperidine ring via an amino group, with the tert-butoxycarbonyl (Boc) group acting as a protective entity for the amino functionality, enhancing stability and reactivity in biological applications.

The biological activity of this compound primarily derives from its role in PROTAC development. PROTACs leverage this compound to form ternary complexes that facilitate targeted degradation of specific proteins within cells. The molecular mechanism involves binding to an E3 ligase and the target protein, leading to ubiquitination and subsequent proteasomal degradation .

Pharmacological Potential

Preliminary studies suggest that compounds with similar structures exhibit neuroprotective and analgesic properties. The unique arrangement of functional groups in this compound may confer distinct biological activities compared to analogous compounds. Its potential interactions with neurotransmitter systems indicate possible applications in pain modulation and neuroprotection .

Case Studies

Several studies have explored the efficacy of PROTACs incorporating this compound. For example:

- Targeted Degradation of MLKL : Research demonstrated that PROTACs utilizing this compound effectively degrade mixed lineage kinase domain-like protein (MLKL), which plays a crucial role in necroptosis, a form of programmed cell death associated with various diseases .

- Inhibition Studies : In vitro assays indicated that derivatives of this compound could inhibit specific pathways involved in cancer progression, showcasing its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid | 149353-75-3 | 0.88 |

| 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid | 170838-26-3 | 0.97 |

| 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoic acid | 132690-91-6 | 0.88 |

This table illustrates how closely related compounds may share biological activities while also highlighting the distinctiveness of Boc-piperidine benzoic acid due to its specific structural features.

Safety and Toxicology

While exploring its biological activity, safety considerations are paramount. The compound has been noted to cause skin irritation and may induce allergic reactions upon exposure, necessitating careful handling in laboratory settings .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid?

- Methodology : The synthesis typically involves coupling a Boc-protected piperidin-4-amine with a benzoic acid derivative bearing an aminomethyl linker. For example, a nucleophilic substitution or reductive amination step can connect the piperidine and benzoic acid moieties. Reaction conditions (e.g., solvent polarity, temperature) must balance reactivity and Boc-group stability .

- Critical Step : Protecting the piperidine amine with a tert-butoxycarbonyl (Boc) group prevents undesired side reactions during coupling. Deprotection is avoided unless downstream functionalization is required.

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Techniques :

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and Boc-group integrity. For example, tert-butyl protons resonate at ~1.4 ppm, while aromatic protons from the benzoic acid appear at 7.5–8.5 ppm .

- HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) evaluates purity (>95% typically required for research use) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C18H26N2O4) .

Q. How should this compound be stored to ensure stability?

- Storage : Store at –20°C under inert gas (argon/nitrogen) in amber glass vials to prevent hydrolysis of the Boc group or oxidation of the amine. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

Advanced Research Questions

Q. How can coupling efficiency between the Boc-piperidine and benzoic acid moieties be optimized?

- Optimization Strategies :

- Coupling Reagents : Use carbodiimides (e.g., EDC) with HOBt to activate the carboxylic acid, minimizing racemization .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reagent solubility but may require post-reaction purification to remove traces.

- Temperature Control : Reactions at 0–25°C prevent Boc-group cleavage, which occurs above 40°C under acidic/basic conditions .

Q. What are the common sources of data discrepancies in reported physical properties (e.g., melting points)?

- Root Causes :

- Polymorphism : Variations in crystalline forms can lead to conflicting melting points. Differential Scanning Calorimetry (DSC) resolves this .

- Impurity Profiles : Residual solvents or unreacted starting materials alter observed properties. Purity must be confirmed via HPLC and elemental analysis .

- Resolution : Standardize characterization protocols (e.g., heating rate in melting point determination) and cross-reference with multiple techniques.

Q. How can stereochemical integrity be preserved during derivatization of this compound?

- Chiral Preservation :

- Low-Temperature Reactions : Conduct reactions below 0°C to slow racemization of the aminomethyl group.

- Chiral Auxiliaries : Use enantiomerically pure coupling agents (e.g., (R)- or (S)-BINOL) to retain configuration during amide bond formation .

Key Considerations for Experimental Design

- Scale-Up Challenges : Solvent volume and exothermic reactions require careful control to maintain yield and purity.

- Troubleshooting : If Boc deprotection occurs prematurely, add a mild base (e.g., NaHCO3) to neutralize acidic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.